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Compound of Interest

(4-Methyl-1,3-thiazol-2-
Compound Name: o
yl)acetonitrile

Cat. No.: B011094

An In-depth Technical Guide to the Physical Properties of (4-Methyl-1,3-thiazol-2-
yl)acetonitrile

Introduction

(4-Methyl-1,3-thiazol-2-yl)acetonitrile, identified by CAS Number 19785-39-8, is a pivotal
heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique
molecular architecture, featuring a thiazole ring, a methyl substituent, and a nitrile functional
group, offers a versatile scaffold for the synthesis of novel compounds with diverse biological
activities and material properties.[1] As a key intermediate, a thorough understanding of its
physical properties is paramount for researchers and drug development professionals to
ensure reproducible experimental outcomes, optimize reaction conditions, and guide
purification strategies.

This technical guide provides a comprehensive overview of the core physical and
spectroscopic properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. Moving beyond a simple
datasheet, this document offers insights into the causality behind its physicochemical
characteristics and outlines the standard methodologies for their determination, reflecting a
synthesis of established data and field-proven expertise.

Molecular Structure and Physicochemical
Properties
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The physical state and behavior of (4-Methyl-1,3-thiazol-2-yl)acetonitrile are direct
consequences of its molecular structure. The planar, aromatic thiazole ring, combined with the
polar nitrile group and the aliphatic methyl group, results in a molecule with moderate polarity
and specific intermolecular interactions.

Below is a visualization of the molecular structure, highlighting the key functional groups that
dictate its properties.

Caption: Molecular structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

The key physicochemical data for this compound are summarized in the table below. It is
important to note that while some properties are well-documented, others, such as the melting
point, are not consistently reported in the literature, and the compound has been described as
both a solid and a liquid.[2][3]

Property Value Source(s)
CAS Number 19785-39-8 [21[31[4]
Molecular Formula CeHeN2S [2][5]
Molecular Weight 138.19 g/mol [2]
Appearance Solid / Yellow Liquid [2][3]
Density 1.205 g/cm3 N/A
Boiling Point 82 °C (pressure not specified) [1]
Flash Point 107.2 °C N/A
Vapor Pressure 0.018 mmHg at 25 °C N/A
Refractive Index 1.559 N/A
Predicted XlogP 1.0 [5]

Note: The boiling point of 82 °C is reported without specifying the pressure and may
correspond to a measurement under vacuum. The density, flash point, vapor pressure, and
refractive index values are from a single source and should be confirmed via experimental
measurement where precision is critical.
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Solubility Profile

The solubility of a reagent is a critical parameter for its application in synthesis, influencing
solvent choice for reactions, extractions, and chromatographic purification. (4-Methyl-1,3-
thiazol-2-yl)acetonitrile is reported to be soluble in most organic solvents.[1] Its structure,
containing both a polar nitrile group and a heterocyclic system capable of hydrogen bonding,
alongside nonpolar methyl and aromatic components, allows for miscibility with a wide range of
solvents.

Experimental Protocol: Solubility Determination
A standardized workflow for determining solubility is essential for consistent results.

o Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., Water,
Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).

e Sample Preparation: Add a known mass (e.g., 10 mg) of (4-Methyl-1,3-thiazol-2-
yl)acetonitrile to a vial.

« Titration: Add the selected solvent in small, measured increments (e.g., 100 pL) at a constant
temperature (e.g., 25 °C).

» Observation: After each addition, vortex the mixture for 1-2 minutes and visually inspect for
complete dissolution.

e Quantification: The solubility is expressed as mg/mL or mol/L. The process can be repeated
at different temperatures to establish a solubility curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure
confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a
publicly available, fully assigned spectrum for this specific compound is scarce, the expected
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chemical shifts can be reliably predicted based on its constituent functional groups and data
from analogous structures.[6][7][8]

Predicted *H NMR Spectrum (in CDCls):
e Thiazole Ring Proton (H-5): A singlet expected around & 6.8-7.2 ppm.

o Methylene Protons (-CH2CN): A singlet expected around & 3.8-4.2 ppm. The proximity to the
electron-withdrawing thiazole ring and nitrile group shifts this signal downfield.

o Methyl Protons (-CHs): A singlet expected around & 2.4-2.6 ppm.
Predicted 3C NMR Spectrum (in CDCIs):
e Thiazole Ring Carbons:
o C2 (attached to -CH2CN): Expected around & 165-170 ppm.
o C4 (attached to -CHs): Expected around & 150-155 ppm.[7]
o Cb5: Expected around & 115-120 ppm.
» Nitrile Carbon (-C=N): A characteristically sharp signal expected around 6 117-120 ppm.[9]
¢ Methylene Carbon (-CH2CN): Expected around & 20-25 ppm.

o Methyl Carbon (-CHs): Expected around & 15-20 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups. The
spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is expected to be dominated by several
characteristic absorption bands.[10][11]

Expected Characteristic IR Absorption Bands:

e C=N Stretch: A sharp, medium-intensity band around 2240-2260 cm~1. The presence of this
band is a strong indicator of the nitrile group.[11]
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e C=N and C=C Stretch (Thiazole Ring): Multiple bands in the 1500-1650 cm~1 region,
characteristic of aromatic and heteroaromatic ring systems.

e C-H Stretch (Aromatic/Methyl): Bands just above 3000 cm~* (aromatic C-H) and just below
3000 cm~1 (aliphatic C-H).

e C-S Stretch: Typically weaker bands in the fingerprint region, often found between 600-800

cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming its identity and offering structural clues.

Expected Mass Spectrum (Electron lonization - EI):

e Molecular lon (M+): The parent peak should appear at an m/z of 138, corresponding to the
molecular weight (CeHsN2S™). The stability of the thiazole ring suggests this peak should be
reasonably intense.[12]

o Key Fragments: Common fragmentation pathways for thiazoles can involve ring cleavage.
[13] Expected fragments could include:

o Loss of the nitrile group (-CN, 26 Da) or acetonitrile (CH2CN, 40 Da).
o Fragmentation of the thiazole ring.

e High-Resolution Mass Spectrometry (HRMS): For an exact mass, HRMS is the preferred
method. The predicted monoisotopic mass for [M+H]* is 139.03244 Da.[5]
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Caption: Workflow for spectroscopic characterization and purity validation.

Thermal Properties and Stability

The thermal behavior of a compound is critical for determining safe handling, storage, and
reaction temperature limits. As noted, there is ambiguity in the literature regarding the melting
and boiling points of (4-Methyl-1,3-thiazol-2-yl)acetonitrile.

e Melting Point: An experimentally determined melting point is not readily available in peer-
reviewed literature. The compound is commercially available and has been described as a
solid, suggesting a melting point near or above room temperature.[2] For context, the related
compound Benzothiazole-2-acetonitrile has a melting point of 98-101 °C.[14]

¢ Boiling Point: A boiling point of 82 °C has been reported, though the pressure conditions are
absent.[1] This value is likely for a distillation under reduced pressure. Extrapolating to
atmospheric pressure would suggest a significantly higher boiling point.

 Stability: The compound is noted to have good stability, which is typical for aromatic
heterocyclic systems.[1] However, prolonged exposure to high temperatures, strong acids, or
strong bases could lead to hydrolysis of the nitrile group or degradation of the thiazole ring.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
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To definitively determine the melting point and assess thermal stability, DSC is the industry-
standard technique.

e Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in
an aluminum pan.

e Instrument Setup: A reference pan (empty) is placed in the DSC cell alongside the sample
pan.

e Heating Program: The sample is subjected to a controlled temperature program, for
example, heating from 0 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

o Data Analysis: The heat flow is measured as a function of temperature. An endothermic peak
will indicate the melting point, while exothermic events may signify decompaosition.

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a compound of significant interest with well-defined
spectroscopic characteristics, even if some fundamental physical properties like its melting
point lack definitive reporting in accessible literature. Its solubility in a range of organic solvents
makes it a versatile reagent for synthetic applications. The predictable NMR, IR, and MS
spectral features provide a robust framework for its identification and quality control. For critical
applications, it is recommended that users experimentally verify key physical properties such
as the melting and boiling points using standard techniques like DSC and vacuum distillation.
This guide provides the foundational knowledge and procedural insights necessary for the
confident and effective use of this important chemical intermediate in a research and
development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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